3-Acetoxy-4'-iodobenzophenone
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Description
Synthesis Analysis
The synthesis of compounds related to 3-Acetoxy-4'-iodobenzophenone can involve various strategies. For example, the iodine(III) compound promoted C-H amination and tandem C-H amination/acetoxylation of guanidines is a method that could potentially be adapted for the synthesis of acetoxy-substituted benzophenones . Additionally, the catalytic use of iodobenzene in the alpha-acetoxylation of ketones suggests that similar catalytic systems could be employed in the synthesis of 3-Acetoxy-4'-iodobenzophenone .
Molecular Structure Analysis
While the molecular structure of 3-Acetoxy-4'-iodobenzophenone is not directly analyzed in the papers, the structure of related compounds, such as the azide adduct in the hydrolysis study of a quinol ester, indicates that substituents on the benzene ring can significantly affect the electronic distribution and stability of intermediates . This suggests that the acetoxy and iodine substituents in 3-Acetoxy-4'-iodobenzophenone would also influence its reactivity and stability.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving acetoxy groups and iodine-containing compounds. For instance, the hydrolysis of a quinol ester to generate an oxenium ion intermediate shows the potential reactivity of acetoxy groups in aqueous environments . The iodobenzene-catalyzed alpha-acetoxylation of ketones demonstrates the role of iodine-containing catalysts in the introduction of acetoxy groups to other molecules . These reactions could be relevant to the chemical behavior of 3-Acetoxy-4'-iodobenzophenone.
Physical and Chemical Properties Analysis
The physical properties of compounds similar to 3-Acetoxy-4'-iodobenzophenone can be inferred from the solid-liquid equilibria studies of isomeric binary mixtures, which provide insights into the melting points and eutectic compositions of compounds with acetoxy groups . The synthesis of hyperbranched polyesters from acetoxy-substituted benzoic acids also provides information on the potential polymeric applications and solubility characteristics of acetoxy-containing compounds .
Scientific Research Applications
Photolysis and Hydrolysis Studies
Studies have investigated the photolysis and hydrolysis of 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a model anti-tumor quinol ester, demonstrating significant anti-tumor activity against various cancer cell lines. This research reveals the potential application of 3-Acetoxy-4'-iodobenzophenone in developing anti-tumor agents, highlighting its significance in medical research (Wang et al., 2009).
Synthesis and Characterization of Compounds
Another area of application is in the synthesis and characterization of various compounds. For instance, research has been conducted on the synthesis of new metallomesogens based on 3-ketoesters, showing the importance of 3-Acetoxy-4'-iodobenzophenone in creating complex organic compounds with potential applications in materials science and chemistry (Kovganko & Kovganko, 2013).
Environmental Impact and Analysis
In environmental science, the focus has been on understanding the impact and analysis of benzophenone derivatives, including 3-Acetoxy-4'-iodobenzophenone. For example, studies have explored the determination of benzophenone-3 and its metabolites in human serum, which is crucial for assessing the environmental and health impact of these compounds (Tarazona, Chisvert, & Salvador, 2013).
Applications in Coordination Polymers
Research into the formation of coordination polymers has also been significant. For example, reversible thermochromic polymeric thin films made of ultrathin 2D crystals of coordination polymers based on Copper(I)‐Thiophenolates demonstrate the application of 3-Acetoxy-4'-iodobenzophenone in advanced materials research (Troyano et al., 2018).
properties
IUPAC Name |
[3-(4-iodobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c1-10(17)19-14-4-2-3-12(9-14)15(18)11-5-7-13(16)8-6-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKGBWRAJWQSRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641637 |
Source
|
Record name | 3-(4-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-4'-iodobenzophenone | |
CAS RN |
890099-67-9 |
Source
|
Record name | 3-(4-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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